molecular formula C23H22N2O3 B5092277 2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5092277
M. Wt: 374.4 g/mol
InChI Key: IBIYELNEVFDGIU-UHFFFAOYSA-N
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Description

The compound 2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a hybrid molecule featuring a phthalimide (1H-isoindole-1,3(2H)-dione) core linked to a 2,2,4-trimethylquinoline moiety via a ketone-bearing propan-2-yl bridge. Phthalimide derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The quinoline subunit, a common pharmacophore in medicinal chemistry, may enhance bioavailability or target specificity due to its aromatic and hydrophobic characteristics .

Properties

IUPAC Name

2-[1-oxo-1-(2,2,4-trimethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-14-13-23(3,4)25(19-12-8-7-9-16(14)19)20(26)15(2)24-21(27)17-10-5-6-11-18(17)22(24)28/h5-13,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIYELNEVFDGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by its reaction with an appropriate isoindole dione precursor. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and physical properties .

Scientific Research Applications

2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline-Linked Phthalimides

The target compound’s closest analogs include:

Compound Name Substituents on Quinoline Key Structural Differences Reported Activities References
Target compound 2,2,4-Trimethyl Propan-2-yl bridge with ketone Not reported
2-(quinolin-8-yl)-1H-isoindole-1,3(2H)-dione None (unsubstituted) Direct linkage without alkyl/ketone groups Crystal structure analyzed
2-[1-Oxo-1-(2,2,4,6,8-pentamethylquinolinyl)... 2,2,4,6,8-Pentamethyl Additional methyl groups on quinoline Isolated from plant extracts
4-Chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione Chlorine at C4 Chlorine substitution on phthalimide core Structural studies only

Key Observations :

  • Functional Group Influence: The ketone bridge in the target compound may enhance hydrogen-bonding capacity, unlike direct quinoline-phthalimide linkages in simpler analogs .
Comparison with Non-Quinoline Phthalimide Derivatives
Compound Class Core Structure Substituent Moieties Reported Activities References
Quinazolin-linked phthalimides 1H-isoindole-1,3(2H)-dione Quinazolin (antioxidant) Antioxidant (docking studies)
Thiophene-linked phthalimides 1H-isoindole-1,3(2H)-dione Thiophene Antioxidant (docking studies)
Phthalazinone derivatives 1H-isoindole-1,3(2H)-dione Phthalazine (antimicrobial) Antimicrobial activity

Key Observations :

  • Heterocycle Impact: Quinoline-linked derivatives (target compound) may exhibit distinct electronic properties compared to quinazolin or thiophene analogs due to differences in aromaticity and electron distribution .
  • Biological Activity: While phthalazinone derivatives show antimicrobial activity , the target compound’s biological profile remains unexplored in the available literature.

Research Findings and Theoretical Implications

  • Synthetic Routes: The target compound’s synthesis likely involves chemo-selective amide reactions similar to those used for 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives () .

Biological Activity

The compound 2-[1-oxo-1-(2,2,4-trimethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione , also known by its CAS number 352640-89-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C29H26N2O3C_{29}H_{26}N_{2}O_{3}, with a molecular weight of approximately 450.53 g/mol. The structure features a quinoline moiety and an isoindole dione, which are significant for its biological interactions.

Physical Properties

PropertyValue
Boiling Point663.8 ± 55.0 °C (Predicted)
Density1.244 ± 0.06 g/cm³ (Predicted)
pKa0.77 ± 0.60 (Predicted)

Research indicates that compounds similar to This compound may exhibit various biological activities, including:

  • Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria, potentially due to their ability to interfere with bacterial quorum sensing mechanisms .
  • Antioxidant Properties : The presence of the isoindole structure may contribute to antioxidant activity, which is crucial in mitigating oxidative stress in biological systems.
  • Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Study on Antibacterial Activity

A study published in PubMed investigated the antibacterial properties of related compounds derived from quinoline structures. The findings indicated that these compounds could inhibit the growth of various Gram-positive bacteria while showing minimal toxicity to human cells . This suggests a potential therapeutic application in treating bacterial infections.

Antioxidant Activity Assessment

Another research effort focused on the antioxidant capabilities of isoindole derivatives. The study demonstrated that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative damage associated with chronic diseases .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer: The synthesis of isoindole-quinoline derivatives typically involves coupling isoindole precursors with functionalized quinoline moieties. A validated approach includes:
  • Reacting substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of p-toluenesulfonic acid (p-TSA) at 140°C for 6–8 hours .
  • Purification via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
    To improve yields:
  • Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of isoindole to quinoline derivatives).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer: Key techniques include:
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the quinoline and isoindole moieties .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation (e.g., ESI+ mode).
  • FT-IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer: Initial screening should focus on:
  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATPase activity measured via colorimetric detection).

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer:
  • Store under argon atmosphere at –20°C in amber vials to prevent photodegradation.
  • Use desiccants (e.g., silica gel) to avoid hydrolysis of the diketone groups .
  • Regularly monitor stability via HPLC every 6 months .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms and regioselectivity?

  • Methodological Answer:
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-determining steps .
  • Use molecular dynamics simulations to predict solvent effects on reaction pathways (e.g., DMF vs. THF).
  • Validate predictions with isotopic labeling experiments (e.g., ¹⁸O tracing for carbonyl group formation).

Q. How can contradictory biological activity data be resolved across different studies?

  • Methodological Answer:
  • Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Use orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) to confirm apoptosis induction .
  • Apply structure-activity relationship (SAR) models to isolate critical substituents (e.g., methyl groups on quinoline) influencing activity .

Q. What advanced techniques resolve structural ambiguities in crystalline or solution states?

  • Methodological Answer:
  • Single-crystal X-ray diffraction to determine absolute configuration (e.g., CCDC deposition for public validation) .
  • Dynamic NMR to study conformational flexibility in solution (e.g., variable-temperature ¹H NMR).
  • Solid-state NMR to analyze hydrogen-bonding networks in polymorphs.

Q. What methodologies identify degradation pathways under physiological conditions?

  • Methodological Answer:
  • Simulate physiological degradation using phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours .
  • Analyze degradation products via LC-MS/MS with electrospray ionization.
  • Map degradation pathways using quantum mechanical calculations (e.g., bond dissociation energies of labile groups) .

Q. How can interdisciplinary approaches enhance functionalization for targeted drug delivery?

  • Methodological Answer:
  • Integrate chemoinformatics to design prodrug derivatives (e.g., PEGylation for solubility enhancement).
  • Use microfluidics to optimize nanoparticle encapsulation efficiency .
  • Apply CRISPR-Cas9 screening to identify cellular targets for selective delivery .

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